3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated methoxyphenyl group, a pyrimidinylamino group, and an azetidinylpropanone backbone, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Azetidinone Formation: The formation of the azetidinone ring through cyclization reactions.
Pyrimidinylamino Substitution: The attachment of the pyrimidinylamino group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To maintain reaction efficiency and prevent decomposition.
Catalysts: Use of specific catalysts to accelerate the reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Investigation of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry or interacting with polymers in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 3-(5-Fluoro-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 3-(5-Iodo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one lies in its brominated methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where bromine’s reactivity and size play a crucial role.
Biological Activity
The compound 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20BrN3O, with a molecular weight of approximately 368.27 g/mol. The structure consists of a brominated methoxyphenyl moiety linked to a pyrimidine and an azetidine ring, which is characteristic of many bioactive compounds.
Property | Value |
---|---|
Molecular Formula | C17H20BrN3O |
Molecular Weight | 368.27 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant anticancer properties. A study exploring its effects on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Case Study: In Vitro Anticancer Activity
In vitro assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in:
- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry revealed increased early and late apoptotic cells after treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. In vitro tests showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower efficacy against Gram-negative strains.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 64 µg/mL |
Escherichia coli | >128 µg/mL |
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Animal models have shown that it can reduce neuroinflammation and oxidative stress markers.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activity, leading to reduced neuronal damage.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-24-15-5-4-13(18)9-12(15)3-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2,4-5,7-9,14H,3,6,10-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMVIKLCFSWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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